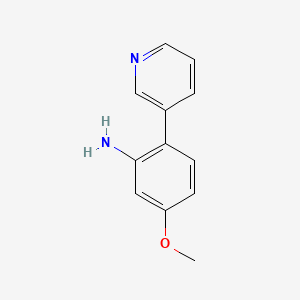

5-Methoxy-2-(pyridin-3-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

5-methoxy-2-pyridin-3-ylaniline |

InChI |

InChI=1S/C12H12N2O/c1-15-10-4-5-11(12(13)7-10)9-3-2-6-14-8-9/h2-8H,13H2,1H3 |

InChI Key |

OVISNWNCOMWLCS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CN=CC=C2)N |

Origin of Product |

United States |

Reductive Elimination:the Final Step of the Catalytic Cycle is Reductive Elimination, Where the Two Organic Groups the Pyridyl and the Methoxyphenylamino Moieties on the Palladium Ii Complex Couple to Form the Desired Product, 5 Methoxy 2 Pyridin 3 Yl Aniline. This Step Regenerates the Palladium 0 Catalyst, Allowing It to Re Enter the Catalytic Cycle.youtube.comyoutube.comthe Reductive Elimination is Often the Product Forming and Rate Determining Step in Some Catalytic Cycles.

Mechanistic Aspects of Electrophilic Aromatic Substitution on Methoxy (B1213986) Anilines

The aniline (B41778) and methoxy groups of the this compound ring are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution (EAS). This is due to the ability of the nitrogen and oxygen lone pairs to donate electron density into the benzene (B151609) ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. researchgate.netrsc.org

The directing effects of the amino and methoxy groups are synergistic. In this compound, the positions ortho and para to the strongly activating amino group are the most nucleophilic. The methoxy group, also an ortho-, para-director, further enhances the electron density at these positions. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group, which are C4 and C6. However, the C2 position is already substituted with the pyridine (B92270) ring. The C6 position is para to the amino group and ortho to the methoxy group, making it a highly activated and sterically accessible site for electrophilic attack. The C4 position is ortho to both the amino and methoxy groups, which could lead to some steric hindrance.

Therefore, the predicted order of reactivity for electrophilic aromatic substitution on the aniline ring of this compound is C6 > C4.

Nucleophilic Aromatic Substitution Involving Pyridine Moiety

The pyridine ring in this compound is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. wikipedia.org However, in the parent molecule, there are no good leaving groups on the pyridine ring. Nucleophilic attack on an unsubstituted pyridine ring is generally difficult and requires very strong nucleophiles and harsh reaction conditions. researchgate.netyoutube.com

If a leaving group were present on the pyridine ring, for example, a halide at the 2-, 4-, or 6-position, nucleophilic aromatic substitution would be more feasible. The nitrogen atom in the pyridine ring can stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction, especially when the attack occurs at the ortho (C2, C6) and para (C4) positions relative to the nitrogen. wikipedia.orgresearchgate.net Attack at the C3 or C5 position is less favored as the negative charge cannot be delocalized onto the nitrogen atom. researchgate.net

In the context of this compound, direct nucleophilic attack on the pyridine ring is unlikely under normal conditions. However, if the pyridine ring were to be modified to include a good leaving group, the principles of SNAr on pyridines would apply.

Oxidative and Reductive Pathways of Aromatic Amines

The aromatic amine and methoxy groups in this compound are susceptible to both oxidation and reduction, leading to a variety of potential products.

Oxidative Pathways: Aromatic amines are readily oxidized, and the products formed depend on the oxidant and reaction conditions. The oxidation of anilines can lead to the formation of a variety of products, including azoxybenzenes, azobenzenes, and polymeric materials. researchgate.net The oxidation of methoxy-substituted anilines with reagents like tetrabutylammonium (B224687) bromochromate has been shown to yield the corresponding azobenzenes. researchgate.net The presence of the electron-donating methoxy group can influence the rate and selectivity of the oxidation. The oxidation of this compound could potentially lead to the formation of dimers through coupling at the amino group or polymerization. Stronger oxidation could lead to the formation of quinone-like structures or cleavage of the aromatic ring under harsh conditions.

Reductive Pathways: The synthesis of this compound can be achieved through the reduction of a nitro precursor, such as 5-Methoxy-2-(pyridin-3-yl)-1-nitrobenzene. The reduction of aromatic nitro compounds to anilines is a common and well-established transformation. orientjchem.orgyoutube.comwikipedia.orgcommonorganicchemistry.comacs.org A variety of reducing agents can be employed for this purpose, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas is a very effective method. wikipedia.orgcommonorganicchemistry.com

Metal/Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are also widely used for the reduction of nitroarenes. commonorganicchemistry.comacs.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a catalyst.

The reduction of the nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates. orientjchem.org The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule, although the pyridine ring is generally stable to these conditions.

| Transformation | Reagents/Conditions | Potential Products/Intermediates |

| Oxidation | Tetrabutylammonium bromochromate, other oxidizing agents | Azobenzenes, polymeric materials, quinone-like structures |

| Reduction of Nitro Precursor | H₂/Pd/C, Fe/HCl, Sn/HCl | This compound, nitroso and hydroxylamine intermediates |

Structure Activity Relationship Sar Studies of 5 Methoxy 2 Pyridin 3 Yl Aniline Analogues

Impact of Methoxy (B1213986) Group Substitution on Biological Activity

The methoxy group is a common substituent in drug molecules and can significantly influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov In the context of 5-methoxy-2-(pyridin-3-yl)aniline analogues, the position and presence of the methoxy group are critical determinants of biological activity.

Research on related heterocyclic compounds has demonstrated that the presence of a methoxy group can enhance antiproliferative activity. nih.govnih.gov For instance, in a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, a para-methoxy group on the phenyl ring was found to be preferable to other substituents for enhancing antiproliferative effects. nih.gov Conversely, compounds with 4-trifluoromethoxy or 3,4,5-trimethoxy substitutions on the phenyl ring lost their cytotoxic activity completely. nih.gov

Similarly, studies on thieno[2,3-b]pyridine (B153569) derivatives showed that analogues with a para-methoxy group on a western phenyl ring were more active than their unsubstituted counterparts. mdpi.com This aligns with broader observations that electron-rich alkoxy groups can improve the biological activity of certain scaffolds. mdpi.com However, the impact of the methoxy group is highly dependent on its position. An in-vitro analysis of flavone (B191248) derivatives for their affinity to the GABAA receptor's benzodiazepine (B76468) site revealed that 6-methoxylation increased binding affinity, whereas 7- or 3-methoxylation led to a significant decrease in activity. researchgate.net

The following table summarizes the impact of methoxy and other substitutions on the activity of related pyridine-containing compounds.

| Compound Series | Substitution | Effect on Biological Activity | Reference |

| N-alkyl-N-phenylpyridin-2-amines | 4-methoxy on phenyl ring | Enhanced antiproliferative activity | nih.gov |

| N-alkyl-N-phenylpyridin-2-amines | 4-trifluoromethoxy on phenyl ring | Loss of cytotoxic activity | nih.gov |

| N-alkyl-N-phenylpyridin-2-amines | 3,4,5-trimethoxy on phenyl ring | Loss of cytotoxic activity | nih.gov |

| Thieno[2,3-b]pyridines | 4-methoxy on western phenyl ring | Improved anti-proliferative activity | mdpi.com |

| Flavone Derivatives (GABAA Receptor) | 6-methoxy | Increased binding affinity | researchgate.net |

| Flavone Derivatives (GABAA Receptor) | 7-methoxy or 3-methoxy | Decreased binding affinity | researchgate.net |

| Pyridine (B92270) Derivatives | para-OMe on a phenyl ring | Increased IC50 value (lower activity) in some cases | mdpi.com |

Influence of Pyridine Nitrogen Position (e.g., 2- vs 3- vs 4-pyridyl) on Activity

The position of the nitrogen atom in the pyridine ring fundamentally alters the electronic properties and reactivity of the molecule, which in turn influences its biological activity. Pyridine is an aromatic heterocycle that is isoelectronic with benzene (B151609). nih.gov However, the nitrogen atom makes the ring electron-deficient, particularly at the C-2 and C-4 positions, which are more susceptible to nucleophilic substitution. nih.gov The C-3 position, as seen in this compound, is less electron-deficient and more prone to electrophilic substitution, albeit under harsh conditions. nih.gov

This differential reactivity across the pyridine ring has significant implications for SAR. The basicity of the pyridine nitrogen is also a key factor, as it can form salts and participate in hydrogen bonding with biological targets. nih.gov The position of the nitrogen atom affects this basicity.

In the context of SAR, moving the nitrogen from the 3-position to the 2- or 4-position in analogues of this compound would be expected to have a profound impact:

2-Pyridyl Analogues : The nitrogen at the 2-position is in close proximity to the linkage with the aniline (B41778) ring. This can lead to intramolecular hydrogen bonding or steric hindrance, influencing the conformation of the molecule. The electronic properties are also distinct, with the nitrogen exerting a strong inductive electron-withdrawing effect.

3-Pyridyl Analogues : This is the parent structure. The nitrogen is further from the aniline linkage, potentially allowing for greater conformational flexibility. Its electronic influence is different from that of the 2- and 4-positions.

4-Pyridyl Analogues : A nitrogen at the 4-position would place it opposite the point of attachment to the aniline ring. This position strongly influences the electronic distribution throughout the ring and can have long-range effects on the molecule's properties.

Studies on various pyridine derivatives have shown that such positional changes can dramatically alter biological outcomes, including antimicrobial and antiproliferative activities. mdpi.comresearchgate.net

Role of Aniline Nitrogen Substitution

The amino group of the aniline moiety is a critical functional group that can participate in key interactions with biological targets. Substitution on this nitrogen can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity.

The properties of the aniline amino group are sensitive to substituents on the aromatic ring. afit.edu Electron-withdrawing groups, particularly at the para position, can decrease the pKa of the aniline, making it less basic. afit.edujournaleras.com This is because they favor quinoid resonance structures that are more planar and reduce electron density on the nitrogen. afit.edu Conversely, electron-donating groups would increase the basicity.

When considering direct substitution on the aniline nitrogen of this compound analogues, several factors come into play:

N-Alkylation/N-Arylation : Introducing alkyl or aryl groups on the aniline nitrogen will increase steric bulk, which could either be beneficial or detrimental to binding with a target protein, depending on the size and shape of the binding pocket. It would also alter the hydrogen bonding capacity, as a secondary or tertiary amine has fewer or no hydrogen bond donors compared to the primary amine.

N-Acylation : Acylating the nitrogen would significantly decrease its basicity and introduce a hydrogen bond acceptor (the carbonyl oxygen). This modification can drastically change the electronic character and interaction profile of the molecule.

In some series of N-phenylpyridin-2-amine derivatives, a free nitrogen was found to be essential for antimicrobial activity. researchgate.net The replacement of anilines with other chemical groups is a strategy used in medicinal chemistry to mitigate potential toxicity and improve pharmacokinetic properties. cresset-group.com

The table below illustrates the effects of substituents on the properties of the aniline amino group.

| Parameter | Effect of Electron-Withdrawing Groups on Aniline Ring | Effect of Electron-Donating Groups on Aniline Ring | Reference |

| pKa | Decreases | Increases | afit.edujournaleras.com |

| Basicity | Decreases | Increases | journaleras.com |

| C-N Bond Length | Decreases | Increases | afit.edu |

| Planarity | Increases (favors quinoid structures) | Decreases | afit.edu |

Stereochemical Considerations in SAR Analysis

Stereochemistry plays a vital role in the interaction of drug molecules with their biological targets, which are typically chiral. For analogues of this compound, stereochemical aspects can arise from several sources.

Furthermore, the introduction of chiral centers, for example, through substitution on the aniline nitrogen or on a side chain, would result in enantiomers or diastereomers. These stereoisomers can exhibit significantly different biological activities, potencies, and metabolic profiles. The spatial arrangement of functional groups is critical, and different studies have concluded that the specific spatial region of substituents in a chemical structure influences the compound's activity. mdpi.com

If the central scaffold of this compound were to be modified to introduce restricted rotation (atropisomerism) or chiral centers, the resulting stereoisomers would need to be separated and evaluated independently to fully understand the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. nih.govnih.gov

For a series of this compound analogues, a QSAR study would typically involve:

Data Set Generation : A series of analogues with varying substituents would be synthesized and their biological activities (e.g., IC50 values) determined.

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each analogue. These can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others.

Model Development : Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) and Gene Expression Programming (GEP) are used to build a mathematical model correlating the descriptors with the biological activity. nih.govnih.gov

Model Validation : The predictive power of the QSAR model is rigorously validated using internal and external sets of compounds.

QSAR studies on related structures, such as pyrimidine (B1678525) and other pyridine derivatives, have been successfully used to design and predict the activity of inhibitors for targets like VEGFR-2. nih.govnih.gov These studies can generate predictive models that guide the design of novel, more potent compounds. nih.gov

Pharmacophore Identification and Optimization

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. It represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups.

For the this compound scaffold, pharmacophore modeling can be used to:

Identify Key Features : By aligning a set of active analogues, common chemical features responsible for their activity can be identified. Studies on pyridine derivatives have identified the presence and positions of groups like -OMe, -OH, and -NH2 as being important for enhancing antiproliferative activity. nih.gov

Guide Optimization : Once a pharmacophore model is established, it can be used to guide the modification of the lead compound. For example, in studies of thieno[2,3-b]pyridine compounds, it was found that a 2-methyl-3-halogen substitution pattern on an "eastern" phenyl ring was optimal for that region of the pharmacophore. mdpi.com

Virtual Screening : The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the required features but have different underlying chemical scaffolds.

The process of pharmacophore identification is often coupled with molecular docking studies to understand how the identified features interact with the amino acid residues in the target's binding site. This combined approach provides a powerful tool for rational drug design and the optimization of lead compounds like this compound.

Preclinical Pharmacological Research Directions for 5 Methoxy 2 Pyridin 3 Yl Aniline

Identification of Potential Molecular Targets

A crucial first step in preclinical research is the identification of a compound's molecular targets. This typically involves a series of binding and inhibition assays against a panel of known biological molecules.

Receptor Binding Studies and Affinities (e.g., Serotonin (B10506) Receptors)

There is currently no publicly available data detailing the binding profile or affinities of 5-Methoxy-2-(pyridin-3-yl)aniline for serotonin receptors or other receptor families. While structurally related tryptamine (B22526) derivatives have been investigated for their interaction with serotonin receptors, these findings cannot be directly extrapolated to this compound. nih.gov

Enzyme Inhibition Profiling (e.g., VEGFR2, EGFR, PDE2A)

Comprehensive enzyme inhibition profiling for this compound is not available in the public domain. Research on related but distinct molecules, such as certain pyridine-benzenesulfonamide hybrids and various pyrimidine (B1678525) derivatives, has shown inhibitory activity against enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov However, no specific IC50 values or inhibition constants for this compound against VEGFR2, EGFR, or Phosphodiesterase 2A (PDE2A) have been reported.

Cellular Pathway Modulation

Following target identification, research typically moves to cell-based assays to understand how a compound affects cellular functions and signaling pathways.

In vitro Cell-Based Assays (e.g., Antiproliferative Effects on Cancer Cell Lines)

Specific data on the antiproliferative effects of this compound on cancer cell lines are not currently available. While numerous studies have documented the antiproliferative activities of various derivatives of pyridine (B92270) and aniline (B41778) against a range of cancer cell lines, this information is not directly applicable to the parent compound. ekb.egresearchgate.netnih.gov

Signaling Pathway Interrogation and Mechanism of Action

Without primary data from in vitro assays, the specific signaling pathways modulated by this compound and its precise mechanism of action remain unknown. Mechanistic studies on related compounds have suggested pathways involving apoptosis and cell cycle arrest, but these cannot be attributed to this compound without direct experimental evidence. nih.govmdpi.com

Mechanistic Pharmacology at a Molecular Level

A detailed understanding of the molecular-level interactions of this compound with its potential biological targets is not yet available. Such studies, which would elucidate the specific binding modes and conformational changes induced by the compound, are contingent on the initial identification of its primary molecular targets and cellular activities.

Investigation of Biological Activities in Preclinical Models

Despite the existence of research into structurally related compounds containing pyridine or aniline moieties which have shown a range of biological effects, dedicated preclinical studies on this compound itself are not available in the public domain. The exploration of its potential therapeutic applications remains a prospective field of study.

Anti-inflammatory Activity

There is currently no published data from preclinical models investigating the anti-inflammatory properties of this compound. Such studies would typically involve assays to measure the inhibition of inflammatory mediators (e.g., cytokines, prostaglandins) or pathways in response to an inflammatory stimulus.

Antioxidant Activity

No specific preclinical research has been reported on the antioxidant capacity of this compound. Standard antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or cellular antioxidant activity assays, have not been documented for this compound.

Neuroprotective Activity

Investigations into the potential neuroprotective effects of this compound have not been reported in scientific literature. Preclinical models of neurodegenerative diseases or neuronal injury would be required to assess any such activity.

Anticancer Activity

While numerous pyridine-based compounds have been synthesized and evaluated as potential anticancer agents, there is a lack of specific data on the in vitro or in vivo anticancer activity of this compound. nih.govresearchgate.net Research on other novel pyridine derivatives has identified compounds with cytotoxic effects against various cancer cell lines, but these findings are not directly applicable to the subject compound without specific experimental validation. researchgate.netacs.org

Anti-infective Activity

There is no available data from preclinical studies to support or refute any anti-infective (e.g., antibacterial, antifungal, antiviral) properties of this compound.

Summary of Preclinical Data

The following table summarizes the availability of preclinical research findings for this compound.

| Biological Activity | Research Findings |

| Anti-inflammatory | No data available |

| Antioxidant | No data available |

| Neuroprotective | No data available |

| Anticancer | No data available |

| Anti-infective | No data available |

Applications in Medicinal Chemistry and Drug Design

Lead Compound Identification and Optimization

The process of identifying and optimizing a lead compound is a critical phase in drug discovery, aiming to transform a promising molecule into a viable drug candidate by enhancing its efficacy, selectivity, and pharmacokinetic properties. nih.gov This iterative cycle involves designing, synthesizing, and testing new analogues to build a structure-activity relationship (SAR). nih.gov The SAR elucidates which parts of the molecule are crucial for its biological activity. nih.gov

While specific studies identifying 5-Methoxy-2-(pyridin-3-yl)aniline as a primary lead compound are not prevalent in publicly available research, its structural motifs are present in numerous biologically active agents. For instance, the optimization of related structures like piperazinebenzylamines has led to potent and selective antagonists for receptors such as the human melanocortin-4 (MC4) receptor. nih.gov The general goal is to modify the lead structure to improve potency, selectivity, and drug-like properties. nih.gov

A hypothetical optimization strategy for this compound could involve the systematic modification of its functional groups, as detailed in the table below.

Table 1: Hypothetical Lead Optimization Strategy for this compound

| Modification Site | Proposed Change | Rationale |

| Methoxy (B1213986) Group (-OCH₃) | Replacement with -OH, -F, -CF₃ | To probe hydrogen bonding potential and alter metabolic stability. cambridgemedchemconsulting.com |

| Aniline (B41778) Amine (-NH₂) | Acylation, Alkylation | To explore interactions with target proteins and modify solubility. |

| Pyridine (B92270) Nitrogen | Quaternization, N-oxide formation | To alter electronic properties and potential for hydrogen bonding. |

| Aromatic Rings | Introduction of substituents (e.g., halogens, alkyls) | To improve binding affinity and selectivity. mdpi.com |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule by modifying the core structure. nih.gov This approach is valuable for improving properties, exploring new chemical space, and generating novel intellectual property. nih.govresearchgate.net Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of enhancing the molecule's activity, modifying its pharmacokinetic profile, or reducing toxicity. nih.govcambridgemedchemconsulting.com

The 2-(pyridin-3-yl)aniline (B62614) core of the title compound can be considered a "scaffold." A scaffold hopping strategy could replace this central framework with other heterocyclic systems while aiming to maintain the key binding interactions of the original molecule. For example, research on anti-biofilm agents has successfully employed a scaffold hopping approach to replace a 2-aminoimidazole (2-AI) core with a 2-aminopyrimidine (B69317) (2-AP) scaffold, leading to new potent analogues. nih.govresearchgate.net

Bioisosteric replacements are a more subtle modification. For this compound, various bioisosteric swaps could be envisioned to fine-tune its properties.

Table 2: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisostere | Purpose of Replacement | Relevant Example Class |

| Phenyl Ring | Thiophene, Pyridyl | To alter polarity, solubility, and metabolic profile. nih.govcambridgemedchemconsulting.com | Diarylheterocyclic COX-2 Inhibitors nih.gov |

| Methoxy Group (-OCH₃) | -F, -Cl, -NH₂, -CH₃ | To modulate pKa, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com | General Medicinal Chemistry cambridgemedchemconsulting.com |

| Pyridine Ring | Phenyl, Thiazole, Pyrimidine (B1678525) | To explore different hydrogen bonding patterns and steric interactions. nih.govnih.gov | 2-Aminopyrimidine Biofilm Inhibitors nih.gov |

| Aniline (-C₆H₄-NH₂) | Indoline | To introduce conformational constraints and alter 3D shape. nih.gov | N/A |

Prodrug Design Principles

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. nih.gov This strategy is often employed to overcome issues with the parent drug, such as poor solubility, low bioavailability, or gastric irritation. nih.gov Carrier-linked prodrugs involve attaching a promoiety, often via a labile bond like an ester or amide, which is cleaved enzymatically or chemically to release the active drug. nih.gov

The aniline functional group in this compound is a prime handle for prodrug design. It can be derivatized to form amides or carbamates. For example, amino acid prodrugs have been synthesized to improve the properties of parent compounds. nih.gov Similarly, the synthesis of amide prodrugs of diclofenac (B195802) with various amino acid derivatives has been explored. nih.gov

A potential prodrug strategy for a pharmacologically active derivative of this compound could involve masking the aniline group.

Table 3: Hypothetical Prodrug Approaches for an Active this compound Derivative

| Prodrug Type | Promoieties | Linkage | Release Mechanism |

| Amino Acid Prodrug | L-Alanine, L-Valine | Amide | Enzymatic hydrolysis (amidase) |

| Ester Prodrug | Pivaloyloxymethyl (POM) | Carbamate | Enzymatic hydrolysis (esterase) |

| Phosphate (B84403) Prodrug | Di-tert-butyl phosphate | Phosphoramide | Enzymatic hydrolysis (phosphatase) |

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a method for finding lead compounds by screening libraries of small chemical fragments (typically with a molecular weight < 300 Da). wikipedia.orgfrontiersin.org These fragments may bind weakly to a biological target, but they do so efficiently. nih.gov Once identified and their binding mode is confirmed, often by biophysical methods like X-ray crystallography or NMR, these fragments can be grown, linked, or merged to produce a more potent lead compound. wikipedia.orgfrontiersin.orgastx.com

The constituent parts of this compound—methoxyaniline and pyridine—can be considered as individual fragments. In an FBDD campaign, simpler molecules like 3-aminopyridine (B143674) or methoxyaniline could be identified as initial hits. If these fragments were found to bind in adjacent pockets of a target protein, a strategy of fragment linking could be employed to synthesize a larger molecule like this compound to bridge the two sites and achieve higher affinity. nih.gov

The process typically follows these steps:

Fragment Library Screening: A library of low molecular weight fragments is screened for binding to the target protein. frontiersin.org

Hit Identification: Weakly binding fragments are identified using sensitive biophysical techniques. nih.gov

Structural Analysis: The binding mode of the fragment hits is determined, often through X-ray crystallography. wikipedia.org

Fragment Evolution: The fragments are elaborated into more potent, drug-like molecules through strategies like growing, linking, or merging. frontiersin.orgnih.gov

Application as a Chemical Probe for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study the protein's function in cellular or physiological contexts. The development of such probes is crucial for target validation in drug discovery.

While there is no specific literature detailing the use of this compound as a chemical probe, its structure is analogous to scaffolds used in the development of inhibitors for various biological targets. For instance, the 2-aminopyridine (B139424) scaffold has been used to design potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov Similarly, substituted pyridine derivatives have been investigated as tubulin inhibitors. nih.gov

The development of this compound or its derivatives into a chemical probe would require demonstrating:

Potency: High affinity for the intended target.

Selectivity: Minimal interaction with other related and unrelated proteins.

A known mechanism of action: Clear engagement of the target in cellular assays.

Should a derivative of this compound be identified with high potency and selectivity for a particular biological target, it could serve as a valuable tool for interrogating that target's role in health and disease.

Advanced Research and Future Perspectives

Development of Novel Synthetic Methodologies for Diversification

The core structure of 5-Methoxy-2-(pyridin-3-yl)aniline is a launchpad for creating a wide array of derivatives. Modern synthetic chemistry is focused on developing efficient and versatile methods to functionalize this scaffold, thereby generating chemical libraries for screening and optimization.

Key strategies for diversification include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Buchwald-Hartwig amination are instrumental. For instance, the pyridine (B92270) or aniline (B41778) rings can be further substituted using a variety of boronic acids or amines. acs.org This allows for the introduction of different aryl or heteroaryl groups, significantly altering the electronic and steric properties of the molecule. acs.org The synthesis of related pyridine ether PPAR agonists has been successfully achieved through intermolecular palladium-catalyzed coupling of 2-halopyridines and alcohols, a method that is efficient and suitable for parallel synthesis. researchgate.net

Continuous Flow Synthesis: The use of continuous flow reactors offers a promising alternative to traditional batch processing for synthesizing intermediates like 4-methoxy-2-nitroaniline. google.com This methodology provides enhanced safety, better control over reaction parameters, and potential for scalability, making the production of aniline precursors more efficient. google.com

Multi-step Library Synthesis: Focused libraries of related compounds can be generated through systematic, multi-step synthetic sequences. nih.gov An exemplary pathway might involve nucleophilic substitution on a core scaffold, followed by reduction, oxidation, and subsequent palladium-mediated coupling reactions to introduce diversity at a specific position. nih.gov This approach was used to create a library that led to the discovery of the mTOR inhibitor Torin2 from a related 9-(6-aminopyridin-3-yl) starting material. nih.gov Similarly, libraries of thieno[2,3-b]pyridines have been synthesized to explore structure-activity relationships, highlighting how systematic modifications can tune anti-proliferative activity. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of computational power and medicinal chemistry has revolutionized the design of new molecules. Artificial intelligence (AI) and machine learning (ML) are being leveraged to navigate the vast chemical space and predict the properties of novel derivatives based on the this compound scaffold.

Automated Ligand Design: The challenge of designing ligands that interact with multiple targets can be addressed using automated, de novo design algorithms. nih.gov These computational tools can model drug design as an evolutionary process, using iterative cycles of exploration and analysis to optimize compounds for specific, multi-target profiles. nih.gov

Multi-Objective Optimization: AI-driven approaches can simultaneously optimize multiple parameters, such as potency against several targets, selectivity against anti-targets, and desirable physicochemical properties like CNS penetration. nih.gov By defining an "ideal" multi-target profile, evolutionary algorithms can generate and rank novel structures, guiding synthetic efforts toward the most promising candidates. nih.gov

Predictive Polypharmacology: Computational methods have shown success in predicting the molecular targets of drug candidates. nih.gov For a scaffold like this compound, these models can predict a wide range of potential on-target and off-target activities, creating a polypharmacology profile that can be experimentally validated. This approach was successfully used to evolve a compound with negligible D2 receptor activity into a series of potent dual D2 inverse agonist/D4 agonists. nih.gov

Exploration of New Biological Activities and Therapeutic Areas

While the initial interest in a compound scaffold may be in one therapeutic area, its derivatives often possess unexpected biological activities. Researchers are actively exploring the broader therapeutic potential of the this compound chemical family.

Anticancer and Anti-Proliferative Activity: The pyridine and aniline moieties are common features in many anticancer agents. Derivatives of related scaffolds have demonstrated significant anti-proliferative activity. mdpi.com For example, novel amide derivatives of a similar 5-[2-(4-methoxyphenyl)pyridin-3-yl] structure showed cytotoxicity against HeLa, HepG2, and PANC-1 cancer cell lines. researchgate.net Furthermore, a study on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, a related methoxy-containing heterocyclic compound, found it inhibits the proliferation of colorectal cancer cells by blocking the cell cycle and inducing apoptosis via the PI3K/AKT/mTOR signaling pathway. nih.gov

Kinase Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently deregulated in cancer. nih.gov The structural motifs within this compound are conducive to designing inhibitors for this pathway. The discovery of potent mTOR inhibitors like Torin2, which features a 9-(6-aminopyridin-3-yl) core, underscores the potential of this scaffold in developing targeted cancer therapies. nih.gov

Neuropsychiatric Disorders: Methoxy-containing tryptamines, such as 5-MeO-DMT, are known to interact with serotonin (B10506) receptors like 5-HT1A, which is a validated target for anxiolytic and antidepressant medications. nih.govresearchgate.net By creating selective analogues, it has been possible to develop compounds that retain anxiolytic- and antidepressant-like activity without the hallucinogenic effects. nih.govresearchgate.net This suggests that the this compound scaffold could be explored for developing novel therapeutics for neuropsychiatric disorders.

| Potential Therapeutic Area | Biological Target/Activity | Relevant Findings from Related Scaffolds | Reference |

|---|---|---|---|

| Oncology | Cytotoxicity / Anti-Proliferative | Derivatives show activity against HeLa, HepG2, and PANC-1 cell lines. | researchgate.net |

| Oncology | PI3K/AKT/mTOR Pathway Inhibition | Related compounds inhibit colorectal cancer cell proliferation via this pathway. The scaffold is present in potent mTOR inhibitors. | nih.govnih.gov |

| Neuropsychiatry | 5-HT1A Receptor Modulation | Selective 5-MeO-DMT analogues show anxiolytic and antidepressant potential. | nih.govresearchgate.net |

Multi-Targeting Approaches with the Chemical Compound Scaffold

The "one-drug, one-target" paradigm is increasingly being replaced by the concept of multi-target drugs, which can offer improved efficacy and a reduced likelihood of drug resistance, particularly in complex diseases like cancer. nih.gov The this compound scaffold is well-suited for the design of such multi-target agents.

Polypharmacology by Design: Rather than discovering multi-target effects by chance, computational methods allow for the intentional design of ligands against a desired polypharmacological profile. nih.gov This involves optimizing a single molecule to interact with two or more distinct biological targets simultaneously. nih.gov

Dual Kinase Inhibition: Many cancers are driven by redundant or interconnected signaling pathways. A multi-target kinase inhibitor can block multiple nodes in these pathways. For example, Regorafenib targets VEGFR, PDGFR, FGFR, KIT, and RET, while Cabozantinib inhibits c-MET, VEGFR2, RET, and others. nih.gov The this compound scaffold could be elaborated to create inhibitors that target key kinases like PI3K and mTOR, as seen with the dual PI3K/mTOR inhibitor PQR309, which contains a related pyridine-amine structure. acs.org

Overcoming Drug Resistance: Multi-target drugs can be effective against cancers that have developed resistance to single-target therapies. nih.gov For instance, Cabozantinib can overcome resistance to sunitinib (B231) in the treatment of renal cell carcinoma. nih.gov Designing derivatives of this compound to hit both a primary target and known resistance pathways is a forward-looking strategy.

| Multi-Target Drug Example | Key Targets | Therapeutic Application | Reference |

|---|---|---|---|

| Imatinib | Bcr-Abl, c-KIT, PDGF | Chronic Myeloid Leukemia, GISTs | nih.gov |

| Regorafenib | VEGFR, PDGFR, FGFR, KIT, RET | Metastatic Colorectal Cancer, HCC | nih.gov |

| Cabozantinib | c-MET, VEGFR2, RET, KIT, AXL | Renal Cell Carcinoma, HCC | nih.gov |

| Lorlatinib | ALK, ROS1 | ALK-Positive Metastatic NSCLC | nih.gov |

Advanced Characterization Techniques in Compound Analysis

Thorough characterization is essential to confirm the structure, purity, and properties of newly synthesized derivatives of this compound. A suite of advanced analytical techniques is employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for assessing the purity of synthesized compounds and for stability studies. osha.govptfarm.pl Validated RP-HPLC methods can precisely determine the concentration of the analyte and any degradation products. ptfarm.pl GC coupled with a flame ionization detector (GC-FID) is a standard technique for the analysis of aniline compounds. osha.gov

Spectroscopic and Spectrometric Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the detailed molecular structure of new derivatives. researchgate.netmdpi.com High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is crucial for confirming the elemental composition of a new molecule. mdpi.com

X-ray Crystallography: This powerful technique provides definitive proof of a molecule's three-dimensional structure, including precise bond lengths and angles. nih.govresearchgate.net For a related compound, (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline, X-ray analysis revealed a dihedral angle of 43.17° between its two rings and identified π-π stacking interactions that influence how the molecules pack in a crystal lattice. nih.gov Such information is invaluable for understanding structure-property relationships and for computational modeling studies.

| Technique | Purpose | Information Obtained | Reference |

|---|---|---|---|

| HPLC / GC | Purity Assessment & Stability | Quantification of analyte and impurities; degradation kinetics. | osha.govptfarm.pl |

| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons. | researchgate.netmdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Formula Confirmation | Precise molecular weight and elemental composition. | mdpi.com |

| X-ray Crystallography | 3D Structure Determination | Bond lengths, bond angles, dihedral angles, intermolecular interactions. | nih.govresearchgate.net |

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing 5-Methoxy-2-(pyridin-3-yl)aniline, and how do reaction conditions influence yield? Answer:

- Key Method: Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) between 3-methoxyphenyl precursors and pyridine derivatives under inert atmospheres (N₂/Ar).

- Critical Parameters:

- Yield Optimization: Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1). Typical yields range from 45–65%, with impurities arising from incomplete deprotection of methoxy groups.

Advanced Synthetic Challenges

Q2: How can researchers resolve contradictory data in the regioselectivity of pyridine substitution during synthesis? Answer:

- Problem: Competing substitution at pyridine C2 vs. C4 positions due to electron-donating methoxy groups.

- Methodological Approach:

- Computational Modeling: Use DFT calculations (B3LYP/6-31G*) to predict reactive sites based on Fukui indices .

- Isotopic Labeling: Introduce deuterium at pyridine C3 to track substitution patterns via ¹H-NMR .

- Comparative Analysis: Compare with analogs like 5-Fluoro-2-(pyridin-3-yl)aniline to isolate electronic vs. steric effects .

- Validation: X-ray crystallography of intermediates to confirm regiochemistry .

Analytical Characterization

Q3: What spectroscopic and chromatographic techniques are critical for confirming the structure of this compound? Answer:

- Core Techniques:

- ¹H/¹³C-NMR: Look for methoxy singlet at δ 3.8 ppm and aromatic protons between δ 6.5–8.2 ppm .

- HPLC-MS: Use C18 column (ACN/H₂O + 0.1% TFA) with ESI+ detection (expected [M+H]⁺ = 231.1) .

- Advanced Methods:

- 2D NMR (HSQC, HMBC): Resolve overlapping aromatic signals; correlate methoxy protons to pyridine carbons .

- IR Spectroscopy: Confirm NH₂ stretching (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Biological Activity Profiling

Q4: How should researchers design assays to evaluate the bioactivity of this compound in kinase inhibition studies? Answer:

- Experimental Design:

- Target Selection: Prioritize kinases with aromatic-binding pockets (e.g., EGFR, JAK2) due to the compound’s pyridine-methoxy motif .

- Assay Protocol:

- Inhibition Assay: Use ADP-Glo™ kinase assay with ATP concentrations adjusted to Km values.

- Control Compounds: Compare with known inhibitors like Gefitinib for EGFR .

- Data Interpretation: IC50 values <10 μM suggest therapeutic potential; validate via SPR (surface plasmon resonance) for binding kinetics .

Stability and Solubility Challenges

Q5: What strategies mitigate poor aqueous solubility of this compound in pharmacological studies? Answer:

- Methodological Solutions:

- Salt Formation: React with HCl or trifluoroacetate to improve solubility (e.g., hydrochloride salt solubility >5 mg/mL in PBS) .

- Co-Solvent Systems: Use DMSO/PEG 400 (1:4) for in vitro assays; avoid precipitation during dilution .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

- Validation: Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q6: How to address discrepancies in reported catalytic efficiencies for cross-coupling reactions involving this compound? Answer:

- Root Causes:

- Troubleshooting Workflow:

- ICP-MS: Quantify Pd content post-reaction.

- Control Experiments: Re-run reactions with rigorously purified substrates.

- Statistical Analysis: Apply ANOVA to compare batch-to-batch variability (p <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.